![molecular formula C6H6S4 B025345 Benzene-1,2,4,5-tetrathiol CAS No. 20133-21-5](/img/structure/B25345.png)
Benzene-1,2,4,5-tetrathiol
Overview
Description
Benzene-1,2,4,5-tetrathiol is a chemical compound with the molecular formula C6H6S4 . It is a derivative of benzene where four hydrogen atoms are replaced by sulfur atoms .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,4,5-tetrathiol consists of a benzene ring with four sulfur atoms attached to it . The average mass of the molecule is 206.372 Da .
Physical And Chemical Properties Analysis
Benzene-1,2,4,5-tetrathiol has a density of 1.5±0.1 g/cm3, a boiling point of 395.7±42.0 °C at 760 mmHg, and a flash point of 205.5±25.1 °C . It has a molar refractivity of 59.0±0.3 cm3 .
Scientific Research Applications
Electrocatalytic Production of Hydrogen Peroxide (H2O2)
1,2,4,5-Benzenetetrathiol: plays a crucial role in the synthesis of dithiine-linked metalphthalocyanine frameworks . These frameworks are used for the electrocatalytic production of H2O2 , which is an environmentally friendly oxidant with applications in bleaching, disinfection, wastewater treatment, and organic synthesis . The introduction of sulfur atoms from 1,2,4,5-Benzenetetrathiol into the framework leads to an undulated layered structure that enhances the catalytic performance and increases the electron density of the cobalt center. This results in a remarkable H2O2 selectivity of over 95% and stable production under high current density .
Thermoelectric Materials
The compound is utilized in the design of organometallic coordination polymers (OMCPs) , which are promising thermoelectric materials. By introducing ligands based on 1,2,4,5-Benzenetetrathiol , researchers can modulate the thermoelectric properties of OMCPs, including controlling the polarity of the Seebeck coefficient . This has significant implications for energy efficiency and the development of transition technologies.
Organic Electronics
In the field of organic electronics, 1,2,4,5-Benzenetetrathiol is used to create ligand-centered radicals that are air-stable. These radicals form the backbone of OMCPs and are essential for the charge-neutral character of the polymer backbones, opening up new synthetic possibilities for OMCPs .
Covalent Organic Frameworks (COFs)
1,2,4,5-Benzenetetrathiol: is a key component in the synthesis of COFs. These frameworks have a variety of applications, including gas storage, sensing, and catalysis. The compound’s ability to introduce sulfur atoms into COFs can lead to structural and electronic effects that enhance the performance of these materials .
Safety and Hazards
Mechanism of Action
1,2,4,5-Benzenetetrathiol, also known as Benzene-1,2,4,5-tetrathiol, is a chemical compound with the molecular formula C6H6S4 . This compound has been used in various applications, particularly in the synthesis of Metal-Organic Frameworks (MOFs) .
Target of Action
The primary target of 1,2,4,5-Benzenetetrathiol is the formation of covalent organic frameworks (COFs). It acts as a linker molecule in the synthesis of these frameworks .
Mode of Action
1,2,4,5-Benzenetetrathiol interacts with its targets through the formation of covalent bonds. It reacts with other molecules to form a two-dimensional dithiine-linked phthalocyaninato cobalt (CoPc)-based covalent organic framework (COF), known as CoPc-S-COF .
Biochemical Pathways
The introduction of sulfur atoms with large atomic radius and two lone-pairs of electrons in the C-S-C linking unit leads to an undulated layered structure and an increased electron density of the Co center for CoPc-S-COF . This structural effect allows the exposition of more Co sites to enhance the COF catalytic performance .
Pharmacokinetics
Its molecular weight is 20637, and it has a predicted density of 1475±006 g/cm3 .
Result of Action
The result of the action of 1,2,4,5-Benzenetetrathiol is the formation of a covalent organic framework with an undulated layered structure. This structure has an increased electron density, which enhances its catalytic performance .
properties
IUPAC Name |
benzene-1,2,4,5-tetrathiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)S)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507945 | |
Record name | Benzene-1,2,4,5-tetrathiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20133-21-5 | |
Record name | 1,2,4,5-Benzenetetrathiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4,5-tetrathiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20133-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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